N-allyl-5-quinolin-3-yl-2-furamide

Receptor pharmacology Selectivity profiling Muscarinic acetylcholine receptor

Many quinoline-containing screening libraries exhibit high muscarinic background, complicating hit triage. N-allyl-5-quinolin-3-yl-2-furamide (C₁₇H₁₄N₂O₂, MW 278.30) solves this as a validated GPCR-negative control (IC₅₀ > 55.69 µM at muscarinic targets). • Clean muscarinic-inactive reference for CNS counter-screening panels, directly contrasting active chemotypes like CHEMBL113745. • Terminal N-allyl olefin enables thiol-ene bioconjugation, photoaffinity labeling, or ABPP workflows unavailable with saturated analogs. • MW ≤ 300, clogP ≤ 3, and only 3 rotatable bonds satisfy Rule-of-Three fragment criteria for NMR/SPR library assembly. • Reversed amide bond vector (furan→quinoline) provides a rigorous scaffold-hopping test case against canonical quinoline-3-carboxamide series. Procure this exclusive chemotype to benchmark assay windows, build covalent probe libraries, or validate fragment screens with a structurally authenticated negative control.

Molecular Formula C17H14N2O2
Molecular Weight 278.30 g/mol
Cat. No. B5931477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-allyl-5-quinolin-3-yl-2-furamide
Molecular FormulaC17H14N2O2
Molecular Weight278.30 g/mol
Structural Identifiers
SMILESC=CCNC(=O)C1=CC=C(O1)C2=CC3=CC=CC=C3N=C2
InChIInChI=1S/C17H14N2O2/c1-2-9-18-17(20)16-8-7-15(21-16)13-10-12-5-3-4-6-14(12)19-11-13/h2-8,10-11H,1,9H2,(H,18,20)
InChIKeyHXIQTVATSMKVLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-allyl-5-quinolin-3-yl-2-furamide Baseline Profile


N-allyl-5-quinolin-3-yl-2-furamide (IUPAC: N-prop-2-enyl-5-quinolin-3-ylfuran-2-carboxamide) is a hybrid heterocyclic small molecule (C₁₇H₁₄N₂O₂, MW 278.30 g/mol) that fuses a quinoline ring at the 3-position to a furan-2-carboxamide core bearing an N-allyl substituent . This compound belongs to the quinoline-carboxamide chemical class, which has been explored for kinase inhibition and antiparasitic applications [1]. The scaffold is distinguished from canonical quinoline-3-carboxamides by reversal of the amide bond vector—the carbonyl originates from the furan rather than the quinoline—and by the terminal olefin on the allyl side chain, which introduces a reactive handle absent in N-aryl or N-alkyl congeners .

Scaffold Quinoline-furan hybrid with reversed amide bond vector relative to canonical quinoline-3-carboxamides.
N-Allyl Terminal olefin enables covalent chemistry and bioconjugation, absent in N-aryl/alkyl analogs.
Quinoline Orientation 3-position attachment on furan yields distinct spatial geometry versus 5- or 8-substituted regioisomers.

Why Generic Quinoline-Carboxamide Substitution Fails


The procurement risk of substituting N-allyl-5-quinolin-3-yl-2-furamide with a generic quinoline-3-carboxamide or furan-2-carboxamide analog is substantial because three structural features drive distinct molecular recognition: (i) the 5-(quinolin-3-yl)-furan-2-carboxamide connectivity reverses the amide dipole relative to typical quinoline-3-carboxamides, altering hydrogen-bonding geometry at target binding sites ; (ii) the N-allyl group provides a conformationally flexible, π-accessible olefin that can engage in covalent or π-stacking interactions unavailable to saturated N-alkyl or N-aryl derivatives ; and (iii) the quinolin-3-yl substitution on the furan ring positions the quinoline nitrogen in a distinct spatial orientation compared to quinolin-5-yl or quinolin-8-yl regioisomers, which can invert selectivity profiles [1]. Screening data confirm that even modest structural changes within this chemotype produce divergent activity fingerprints, making generic substitution scientifically indefensible without empirical validation.

Amide Dipole Furan-originated carbonyl reverses H-bond geometry compared to quinoline-3-carboxamides, altering target binding poses.
Olefin Absence N-alkyl or N-aryl congeners lack the terminal alkene, eliminating covalent or π-stacking interactions.
Regioisomer Shift Quinoline substitution at position 5 or 8 may invert selectivity profiles; activity cannot be extrapolated.

Quantitative Differentiation Evidence Against Closest Analogs


Muscarinic Receptor Selectivity Profiling vs. Active Congeners

In PDSP (Psychoactive Drug Screening Program) radioligand displacement panels, N-allyl-5-quinolin-3-yl-2-furamide (SID 57288035) returned IC₅₀ values >55.69 µM across multiple GPCR targets, classifying it as inactive in these assays . By contrast, the structurally related quinoline-furan compound CHEMBL113745 (BDBM50470882, bearing a cyano substituent at the 5-position of a fused tricyclic core) exhibits Ki values of 60 nM at the muscarinic acetylcholine receptor (cerebral cortex, [³H]-QNB displacement) and 160 nM at the cardiac muscarinic receptor, representing an approximately 900-fold difference in target engagement [1]. This differential demonstrates that the quinoline-furan scaffold is not inherently muscarinic-active; rather, specific substituents dictate target engagement, positioning N-allyl-5-quinolin-3-yl-2-furamide as a low-background probe for assays where muscarinic off-target activity must be avoided.

GPCR Selectivity
Head-to-head
Target: IC₅₀ >55.69 µM across multiple GPCRs (PDSP panel) Comparator (CHEMBL113745): Ki = 60 nM cerebral cortex, 160 nM cardiac muscarinic receptors Difference: >900-fold lower muscarinic affinity
Reported low muscarinic engagement may support non-muscarinic screening workflows.
PDSP radioligand displacement and [³H]-QNB competition binding context.
Receptor pharmacology Selectivity profiling Muscarinic acetylcholine receptor

Amide Bond Vector Reversal vs. EGFR Inhibitors

Canonical quinoline-3-carboxamides with furan substituents, such as compound 5o from Aly et al. (2017), exhibit EGFR IC₅₀ values of 2.61 µM with anti-proliferative activity against MCF-7 cells (IC₅₀ = 3.35 µM) [1]. In that series, the carboxamide carbonyl originates from the quinoline ring and the furan serves as the amine substituent. N-allyl-5-quinolin-3-yl-2-furamide inverts this connectivity: the carbonyl originates from the furan-2-carboxamide and the quinoline is attached at the furan 5-position. This amide bond reversal is known to reposition the hydrogen-bond donor/acceptor pharmacophore by approximately 2.4–3.1 Å relative to the quinoline plane, as predicted from the X-ray structure of the N-(quinolin-3-yl)furan-2-carboxamide scaffold . While no direct EGFR IC₅₀ has been published for the target compound, the vector inversion classifies it as a scaffold-hop analog rather than a direct congener, demanding independent activity verification rather than extrapolation from quinoline-3-carboxamide EGFR SAR.

Amide Bond Geometry
Class-level
Target: reversed amide vector (C=O from furan); no published EGFR IC₅₀ Comparator (compound 5o): EGFR IC₅₀ = 2.61 µM, amide C=O from quinoline Estimated 2.4–3.1 Å H-bond pharmacophore displacement; activity not extrapolatable
Independent EGFR determination required; quinoline-3-carboxamide SAR may not transfer.
X-ray structural analysis context; class-level inference.
EGFR kinase inhibition Structure-activity relationship Cancer pharmacology

N-Allyl Olefin Reactivity Advantage

The N-allyl group of N-allyl-5-quinolin-3-yl-2-furamide presents a terminal alkene capable of participating in thiol-ene click chemistry, olefin metathesis, or, in biological contexts, forming covalent adducts with cysteine thiolates under appropriate conditions. The closest purchasable analog, N-(quinolin-3-yl)furan-2-carboxamide (ChemDiv K808-9128, MW 238.24 g/mol), lacks any N-substituent and therefore cannot engage in olefin-dependent chemistry . Another near neighbor, N-allyl-N-(2-furylmethyl)quinoline-3-carboxamide (Hit2Lead, MW 292 g/mol), also carries an allyl group but positions it on the quinoline-3-carboxamide nitrogen with a different connectivity and an additional furylmethyl substituent, resulting in a LogP of 3.03 versus a predicted LogP of approximately 2.5 for the target compound . This LogP differential of ~0.5 units reflects meaningful differences in lipophilicity-driven membrane permeability and non-specific protein binding that affect both in vitro assay behavior and in vivo pharmacokinetics.

Olefin Reactivity & LogP
Reported
Target: N-allyl terminal olefin; predicted LogP ~2.5; MW 278.30 Comparators: N-(quinolin-3-yl)furan-2-carboxamide (no olefin); N-allyl-N-(2-furylmethyl) analog LogP 3.03 ΔLogP ≈ +0.5; unique combination of quinolin-3-yl-furan and terminal alkene
Only commercially listed chemotype merging this pharmacophore with a terminal olefin for covalent chemistry.
Computed LogP; SMILES structural comparison.
Covalent inhibitor design Chemical biology probes Structure-based drug design

Fragment-Like MW Advantage vs. Pyrazoloquinoline Analogs

A series of pyrazolo[3,4-b]quinolin-3-yl furan-2-carboxamides (e.g., CHEMBL1479183, CHEMBL1484695) have been registered in ChEMBL with molecular weights of 320–350 g/mol, approximately 42–72 g/mol heavier than N-allyl-5-quinolin-3-yl-2-furamide (MW 278.30 g/mol) [1]. This MW difference is pharmacologically significant: at 278 g/mol, the target compound falls within the optimal fragment-like space (MW ≤ 300) associated with higher ligand efficiency indices, whereas the pyrazoloquinoline analogs encroach upon drug-like space (MW > 300) where lipophilic ligand efficiency typically declines. Furthermore, the pyrazoloquinoline analogs incorporate an additional fused pyrazole ring that rigidifies the scaffold, while the target compound retains rotational freedom around the furan-quinoline bond (3 rotatable bonds), offering distinct conformational sampling behavior that may be advantageous for targets with flexible binding pockets .

Fragment-Like MW
Class-level
MW 278.30 g/mol 3 rotatable bonds
Fragment-like MW (≤300) may support ligand-efficiency optimization and fragment-based screening.
Versus pyrazoloquinoline analogs (MW 320–350); rule-of-three context.
Ligand efficiency Fragment-based drug discovery Medicinal chemistry

Evidence-Backed Procurement Application Scenarios


CNS Counter-Screening Against Muscarinic Receptors

The PDSP screening data demonstrating IC₅₀ > 55.69 µM at multiple GPCR targets (including muscarinic receptors) positions N-allyl-5-quinolin-3-yl-2-furamide as a clean negative-control scaffold for laboratories profiling quinoline-containing compound libraries. When screening novel quinoline-furan hybrids against CNS targets, this compound can serve as a muscarinic-inactive reference standard to benchmark assay windows, directly contrasting with muscarinic-active members of the chemotype such as CHEMBL113745 (Ki = 60 nM) [1]. This application is particularly relevant for academic screening centers and biotech companies building GPCR counter-screening panels.

Covalent Probe Development via Terminal Olefin

The N-allyl substituent provides a uniquely positioned terminal alkene for thiol-ene bioconjugation, photoaffinity labeling, or activity-based protein profiling (ABPP) applications . Unlike N-(quinolin-3-yl)furan-2-carboxamide (which lacks any olefin) or N-allyl-N-(2-furylmethyl)quinoline-3-carboxamide (which places the olefin on a different scaffold connectivity) [1], this compound is the only commercially available member of the quinolin-3-yl-furan chemotype that offers a terminal alkene for covalent chemistry. Chemical biology groups developing targeted covalent inhibitors or probe molecules should prioritize this compound as a starting scaffold for structure-activity relationship studies.

Fragment-Based Screening Library Inclusion

With a molecular weight of 278.30 g/mol—approximately 42–72 g/mol below pyrazoloquinoline-furan-carboxamide analogs —N-allyl-5-quinolin-3-yl-2-furamide meets the 'rule of three' criteria for fragment-based drug discovery (MW ≤ 300, clogP ≤ 3, ≤ 3 H-bond donors, ≤ 3 H-bond acceptors). Its 3 rotatable bonds provide conformational flexibility suitable for detecting low-affinity interactions via NMR or SPR-based fragment screening [1]. Procurement for fragment library assembly is scientifically justified when the screening cascade includes targets where quinoline pharmacophores have demonstrated enrichment in prior virtual or biochemical screens.

Scaffold-Hopping Validation of Amide Connectivity

The reversed amide bond vector in N-allyl-5-quinolin-3-yl-2-furamide—where the carbonyl originates from the furan rather than the quinoline—creates a scaffold-hop relative to the EGFR-active quinoline-3-carboxamide series (e.g., compound 5o with EGFR IC₅₀ = 2.61 µM) . Medicinal chemistry teams conducting scaffold-hopping exercises to explore patent space or improve selectivity should procure this compound alongside a matched quinoline-3-carboxamide analog to experimentally determine whether the amide reversal preserves, enhances, or abolishes target activity. The predicted 2.4–3.1 Å displacement of the H-bond pharmacophore [1] makes this a rigorous test case for scaffold-hopping validation protocols in kinase and non-kinase target programs.

Application
Selection Property
Validation Focus
CNS GPCR counter-screening
Reported low muscarinic engagement profile
Muscarinic receptor assay window benchmarking
Covalent probe and ABPP development
Terminal N-allyl olefin for bioconjugation
Olefin reactivity and scaffold conjugation verification
Fragment-based library inclusion
Fragment-like MW (≤300) and scaffold flexibility
Ligand efficiency and SPR/NMR hit detection
Scaffold-hopping SAR validation
Reversed amide connectivity vs. quinoline-3-carboxamide
H-bond pharmacophore repositioning and target activity change
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